
1-(4-Bromophenyl)-2-methylpropan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogs and derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-ol often involves complex organic reactions. For instance, reactions of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with various Grignard compounds yield a series of tertiary amino alcohols, indicating the versatility of this compound in synthetic chemistry (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been elucidated through various spectroscopic methods, including X-ray diffraction. The structure of these compounds often features significant intramolecular interactions, such as hydrogen bonding, which influence their chemical behavior and properties. For example, the crystallization-induced asymmetric transformations have been utilized to obtain enantiomerically pure compounds, showcasing the compound's utility in stereochemical applications (Brunetto, Gori, Fiaschi, & Napolitano, 2002).
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in multiple arylation via successive C-C and C-H bond cleavages, highlighting the compound's potential in synthetic organic chemistry (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-(4-Bromophenyl)-2-methylpropan-2-ol is involved in various synthetic chemical reactions. For example, it is used in the synthesis of tertiary amino alcohols, such as 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are considered analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008). Additionally, reactions of 4-substituted 2′-halogenoacetophenones with methyl Grignard reagents lead to the formation of compounds like 1-(4-hydroxyphenyl)-2-methylpropan-2-ol, involving mechanisms like [1,2]-aryl shifts (Crombie, Hardy, & Knight, 1985).
Biofuel Research
This compound is relevant in biofuel research. For instance, 2-methylpropan-1-ol (isobutanol), a related compound, is a leading candidate for biofuel. Studies have demonstrated glucose to isobutanol conversion through modified amino acid pathways in recombinant organisms, which is significant for sustainable fuel production (Bastian et al., 2011).
Catalysis and Organic Synthesis
In the field of catalysis, this compound is involved in reactions like hydrocarbonylation of prop-2-en-1-ol, yielding products such as 2-methylpropan-1-ol. This process, catalyzed by rhodium triethylphosphine complexes, plays a role in the synthesis of various organic molecules (Simpson et al., 1996).
Material Science
In material science, derivatives of this compound are used in synthesizing compounds with potential applications in optics and electronics. For example, studies on 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol compound have been conducted to explore its spectroscopic properties and nonlinear optical (NLO) characteristics, which are crucial for advanced material applications (Praveenkumar et al., 2021).
Radiosynthesis and PET Tracers
Radiosynthesis research involving this compound derivatives, like 2-methyl-1-[11 C]propanol, is significant in developing positron emission tomography (PET) tracers. These tracers are essential in biomedical imaging and diagnostics (Rotteveel et al., 2017).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFHTZJNUGYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966433 | |
| Record name | 1-(4-Bromophenyl)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57469-91-7, 5207-61-4 | |
| Record name | NSC245165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



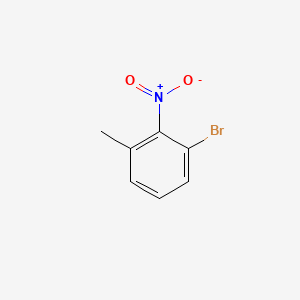

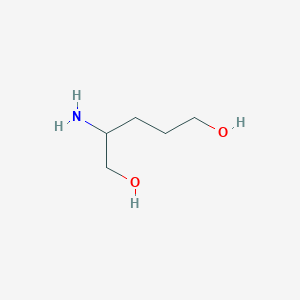
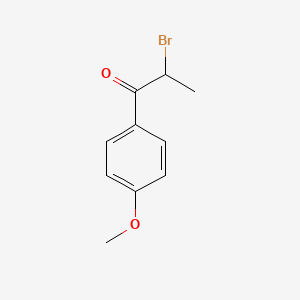
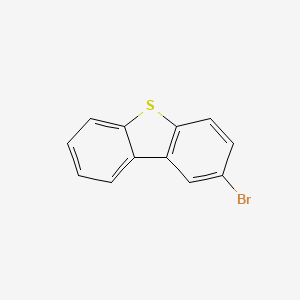



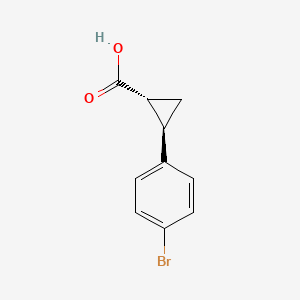


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)